molecular formula C11H17N B1348516 N-(pentan-2-yl)aniline CAS No. 2716-62-3

N-(pentan-2-yl)aniline

Cat. No.: B1348516
CAS No.: 2716-62-3
M. Wt: 163.26 g/mol
InChI Key: HULIKQJHXKLBMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(pentan-2-yl)aniline can be synthesized through the alkylation of aniline with 2-pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The general reaction scheme is as follows:

C6H5NH2+C5H11OHC6H5NHC5H11+H2O\text{C}_6\text{H}_5\text{NH}_2 + \text{C}_5\text{H}_{11}\text{OH} \rightarrow \text{C}_6\text{H}_5\text{NHC}_5\text{H}_{11} + \text{H}_2\text{O} C6​H5​NH2​+C5​H11​OH→C6​H5​NHC5​H11​+H2​O

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure conditions and advanced catalysts can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(pentan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

    Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated aniline derivatives.

Scientific Research Applications

N-(pentan-2-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(pentan-2-yl)aniline involves its interaction with various molecular targets, depending on the specific application. In polymer chemistry, the compound undergoes polymerization reactions to form polyaniline derivatives, which exhibit unique electronic properties due to the conjugated structure of the polymer backbone . The presence of the pentan-2-yl group can influence the solubility and processability of the resulting polymers.

Comparison with Similar Compounds

    N-(butan-2-yl)aniline: Similar structure but with a butyl group instead of a pentyl group.

    N-(hexan-2-yl)aniline: Similar structure but with a hexyl group instead of a pentyl group.

    N-(propyl)aniline: Similar structure but with a propyl group instead of a pentyl group.

Uniqueness: N-(pentan-2-yl)aniline is unique due to the specific length and branching of the pentyl group, which can influence its physical and chemical properties. This makes it particularly useful in applications where specific solubility and reactivity characteristics are desired.

Properties

IUPAC Name

N-pentan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-7-10(2)12-11-8-5-4-6-9-11/h4-6,8-10,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULIKQJHXKLBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334306
Record name N-(pentan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2716-62-3
Record name N-(pentan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-(1-methylbutyl)aniline was prepared from aniline and propan-2-one using the same method as in Example 2i)a).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(pentan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
N-(pentan-2-yl)aniline
Reactant of Route 3
Reactant of Route 3
N-(pentan-2-yl)aniline
Reactant of Route 4
Reactant of Route 4
N-(pentan-2-yl)aniline
Reactant of Route 5
Reactant of Route 5
N-(pentan-2-yl)aniline
Reactant of Route 6
Reactant of Route 6
N-(pentan-2-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.